4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone
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Overview
Description
4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes a piperazine ring substituted with a 2-methylphenyl group and a phenylcyclopentyl ketone moiety. This compound is of interest due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often converting ketones to alcohols.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic effects.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone involves its interaction with specific molecular targets and pathways. The piperazine ring and phenylcyclopentyl ketone moiety may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
- 4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone
- 4-(2-Ethylphenyl)piperazinyl phenylcyclopentyl ketone
Comparison: Compared to similar compounds, 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone is unique due to its specific substitution pattern on the piperazine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-19-9-5-6-12-21(19)24-15-17-25(18-16-24)22(26)23(13-7-8-14-23)20-10-3-2-4-11-20/h2-6,9-12H,7-8,13-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADPVCZOAZKGAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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